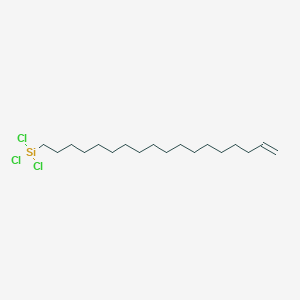

Trichloro(octadec-17-EN-1-YL)silane

Description

Trichloro(octadec-17-EN-1-YL)silane is an organosilicon compound with the formula Cl₃Si–(CH₂)₁₆–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH=CH₂. This molecule features a trichlorosilane head group and a long unsaturated C18 alkyl chain with a double bond at the 17th position (octadec-17-enyl). Applications include surface modification for water-repellent coatings, nanoparticle stabilization, and intermediates in specialty polymer synthesis .

Properties

CAS No. |

144285-91-6 |

|---|---|

Molecular Formula |

C18H35Cl3Si |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

trichloro(octadec-17-enyl)silane |

InChI |

InChI=1S/C18H35Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2H,1,3-18H2 |

InChI Key |

WNVFMMSVAHLPMN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(octadec-17-EN-1-YL)silane can be synthesized through the hydrosilylation of octadec-17-ene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octadec-17-ene followed by purification through distillation. This method ensures the removal of impurities and the production of high-purity this compound suitable for various applications .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols.

Catalysts: Platinum for hydrosilylation, acids or bases for hydrolysis.

Conditions: Elevated temperatures, inert atmosphere for hydrosilylation; ambient conditions for hydrolysis.

Major Products:

Silanols: Formed through hydrolysis.

Siloxanes: Formed through condensation of silanols.

Scientific Research Applications

Trichloro(octadec-17-EN-1-YL)silane is extensively used in scientific research due to its ability to form self-assembled monolayers (SAMs). These SAMs are utilized in:

Microelectronics: To modify surface properties of silicon dioxide substrates, enhancing the performance of electronic devices.

Nanotechnology: For the functionalization of nanoparticles and metal oxides, improving their stability and reactivity.

Material Science: In the development of hydrophobic coatings and adhesion promoters.

Biology and Medicine: As a surface modifier for biosensors and medical implants, improving biocompatibility and reducing biofouling.

Mechanism of Action

The primary mechanism by which Trichloro(octadec-17-EN-1-YL)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on substrate surfaces. This results in the creation of a densely packed monolayer that alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity . The molecular targets include hydroxylated surfaces of silicon dioxide, metal oxides, and other substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilanes with trichlorosilane groups vary in alkyl chain length, substituents, and functional groups, leading to distinct physicochemical and application-specific properties. Below is a detailed comparison:

Structural and Functional Comparisons

Key Findings from Research

Hydrophobicity and Chain Length :

- Longer alkyl chains (e.g., C18) enhance hydrophobicity due to increased van der Waals interactions. However, unsaturated chains (e.g., octadec-17-enyl) may reduce packing efficiency on surfaces compared to saturated analogs like octylsilane .

- Fluorinated chains (e.g., heptadecafluorodecyl) exhibit superior hydrophobicity (contact angles >120°) but raise environmental concerns due to PFAS regulations .

Reactivity :

- The double bond in octadec-17-enylsilane allows post-modification (e.g., epoxidation), enabling tailored surface properties. Saturated analogs (e.g., octyl, hexyl) lack this versatility .

- Chlorinated derivatives (e.g., 3-chloropropylsilane) facilitate nucleophilic substitutions, making them intermediates for siloxane networks .

Synthesis Efficiency :

- Rhodium catalysts achieve high selectivity (>99%) in synthesizing functionalized silanes (e.g., 3-chloropropylsilane), whereas unsaturated chains may require controlled hydrosilylation conditions to preserve double bond integrity .

Environmental and Regulatory Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.